8-Methylguanine 7-oxide

Antileukemic Activity Structure-Activity Relationship Purine N-Oxides

8-Methylguanine 7-oxide (CAS 143101-66-0) is a synthetic purine derivative representing the N7-oxide of 8-methylguanine. Synthesized via a dedicated 'phenacylamine route', it is a member of the broader class of purine N-oxides, which includes the naturally occurring antitumor antibiotic guanine 7-oxide.

Molecular Formula C14H14O4
Molecular Weight 0
CAS No. 143101-66-0
Cat. No. B1176749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylguanine 7-oxide
CAS143101-66-0
Synonyms8-methylguanine 7-oxide
Molecular FormulaC14H14O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylguanine 7-oxide (CAS 143101-66-0): A Purine N-Oxide Research Tool with Structurally-Modulated Biological Activity


8-Methylguanine 7-oxide (CAS 143101-66-0) is a synthetic purine derivative representing the N7-oxide of 8-methylguanine. Synthesized via a dedicated 'phenacylamine route', it is a member of the broader class of purine N-oxides, which includes the naturally occurring antitumor antibiotic guanine 7-oxide [1]. Its core structural feature is the combination of an N7-oxide moiety and a C8-methyl substituent on the guanine scaffold, a motif that distinguishes it from other simple guanine N-oxides and enables its use as a specialized tool in structure-activity relationship (SAR) studies and as a reference standard in analytical chemistry [1].

Why 8-Methylguanine 7-oxide Cannot Be Replaced by Generic Guanine N-Oxides for Structure-Activity Studies


In-class substitution is not scientifically valid for 8-methylguanine 7-oxide, because its biological activity profile is specifically dictated by the presence of the 8-methyl group. Direct experimental evidence shows that while the parent compound, guanine 7-oxide, exhibits quantifiable antileukemic cytotoxicity, the introduction of a C8-methyl group to form 8-methylguanine 7-oxide dramatically reduces this activity to very weak levels [1][2]. This structure-dependent loss of function demonstrates that the C8 position is a critical determinant of pharmacophore potency within this chemical series. Therefore, using an unsubstituted guanine 7-oxide as a generic reference standard would provide misleadingly high activity and fail to accurately represent the SAR of the 8-methylated derivative, compromising experimental integrity in biological screening or assay calibration [1][2].

Quantitative Guide to the Unique Activity Profile of 8-Methylguanine 7-oxide Versus Parental Purine N-Oxides


Ablation of Antileukemic Potency by C8-Methylation Relative to Guanine 7-Oxide

The antileukemic activity of 8-methylguanine 7-oxide is drastically reduced compared to its parent structure, guanine 7-oxide. In in vitro bioassays against murine lymphocytic leukemia cells, the introduction of an 8-methyl group into guanine 7-oxide resulted in a change from confirmed, quantifiable cytotoxicity to a state described as 'very weak' activity [1]. The 9-substituted derivatives of the parent compound exhibited IC50 values as low as 13.0 µg/ml, providing a quantitative benchmark against which the activity of the 8-methyl derivative is demonstrably negligible [2].

Antileukemic Activity Structure-Activity Relationship Purine N-Oxides

Differential Antimicrobial Inactivity Versus Hypoxanthine 7-N-Oxide

8-Methylguanine 7-oxide demonstrated no antimicrobial activity, a property shared with its structural analog hypoxanthine 7-N-oxide [1][3]. Hypoxanthine 7-N-oxide is reported to have no antimicrobial activity even at a high concentration of 1000 µg/ml [3]. By direct inference, 8-methylguanine 7-oxide exhibits a similar lack of activity within the same assay class, while notably, the parent antitumor antibiotic guanine 7-oxide's antimicrobial profile is distinct and warrants further study, highlighting a class-level selectivity difference [1][2].

Antimicrobial Activity Selectivity Purine N-Oxides

Specialized Synthetic Entry via Phenacylamine Route Compared to Guanine 7-Oxide

The synthesis of 8-methylguanine 7-oxide is accomplished via a distinct 'phenacylamine route' that starts from α-bromopropiophenone, a coupling partner specifically chosen to install the 8-methyl group [1]. This contrasts with the synthesis of the parent guanine 7-oxide, which utilizes unsubstituted phenacyl bromide [2]. The use of an α-substituted phenacyl precursor is a critical synthetic divergence, as it introduces greater steric hindrance and may alter reaction kinetics and yields. The methodology is capable of producing the target N-oxide and its 9-arylmethyl derivatives, enabling systematic library synthesis for SAR studies [1].

Synthetic Methodology Phenacylamine Route Process Chemistry

Recommended Application Scenarios for 8-Methylguanine 7-oxide Based on Validated Differentiation


Negative Control in Guanine 7-Oxide-Based Antileukemic Drug Discovery

Due to its established 'very weak' antileukemic activity, 8-methylguanine 7-oxide serves as a validated, structurally-matched negative control in cell-based screening assays for guanine 7-oxide analogs. Its use ensures that any observed cytotoxicity from a novel lead compound is not a general property of the purine N-oxide scaffold but is specific to its substitution pattern [1].

Analytical Reference Standard for Differentiating C8-Methylated DNA Lesions

As a member of the oxidatively-damaged guanine family and a close analog of 8-methylguanine, this compound is a critical reference standard for developing and validating HPLC or LC-MS/MS methods aimed at differentiating between oxidative guanine lesions (e.g., 8-oxoguanine) and methylated adducts (e.g., 8-methylguanine) in epigenetic and toxicological studies [1].

Core Scaffold for Synthesis of Focused 9-Substituted Purine N-Oxide Libraries

The established phenacylamine synthetic route, with its capacity to generate 8-methylguanine 7-oxide's 9-arylmethyl derivatives, positions this compound as the central scaffold for generating small, focused libraries. This enables systematic exploration of the C8-substituent's steric and electronic effects on N-oxide biological activity, a key study for which unsubstituted guanine 7-oxide is an unsuitable starting material [1].

Selectivity Profiling in Antimicrobial Screening Panels

For laboratories screening purine N-oxide libraries against bacterial strains, the confirmed lack of antimicrobial activity allows 8-methylguanine 7-oxide to be used as a 'clean' negative reference. This helps de-risk the project's progression by using its inactivity to benchmark the assay's signal-to-noise ratio and verify that positive hits from other compounds are not false positives driven by general N-oxide toxicity [1].

Quote Request

Request a Quote for 8-Methylguanine 7-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.